

A Technical Guide to (R)-Brivanib alaninate-d4: Suppliers, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Brivanib alaninate-d4

Cat. No.: B12381546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **(R)-Brivanib alaninate-d4**, a deuterated analog of the potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). This document outlines available suppliers, their purity specifications, and detailed experimental protocols for its application in research and development.

Introduction to (R)-Brivanib alaninate-d4

(R)-Brivanib alaninate is the L-alanine ester prodrug of Brivanib (BMS-540215), which demonstrates potent and selective inhibition of VEGFR-2 and FGFR-1. The deuterated form, **(R)-Brivanib alaninate-d4**, serves as a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses. Its ability to modulate key signaling pathways involved in angiogenesis and tumor progression makes it a significant compound for cancer research.

Suppliers and Purity Specifications

The availability and purity of **(R)-Brivanib alaninate-d4** are critical for the integrity and reproducibility of experimental results. Below is a compilation of known suppliers and their stated purity specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

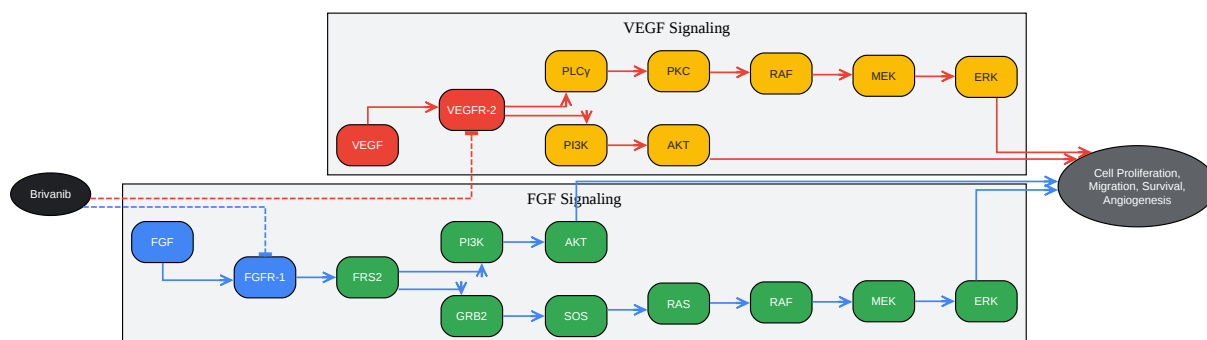
Supplier	Catalog Number	Stated Purity	Additional Information
MedChemExpress	HY-10336S1	Not explicitly stated; CoA available upon request	Molecular Formula: C ₂₂ H ₂₀ D ₄ FN ₅ O ₄ , Molecular Weight: 445.48[1]
Clearsynth	CS-EO-02510	High quality; CoA provided	CAS No. (unlabeled): 649735-63-7[2]
Toronto Research Chemicals (via Biomall)	B677642	Not explicitly stated	-
Cayman Chemical	-	≥98% (for unlabeled Brivanib alaninate)	-
Axon Medchem	Axon 1864	99% (for unlabeled Brivanib alaninate)	Optically pure[3]

Mechanism of Action: Dual Inhibition of VEGFR-2 and FGFR-1 Signaling

Brivanib exerts its anti-angiogenic and anti-tumor effects by targeting the ATP-binding sites of VEGFR-2 and FGFR-1, thereby inhibiting their kinase activity and downstream signaling cascades. This dual inhibition is crucial as both pathways play significant roles in tumor growth, proliferation, and the development of resistance to anti-angiogenic therapies.[4][5]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 and Fibroblast Growth Factor (FGF) to FGFR-1 initiates a series of intracellular events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). By blocking these initial steps, Brivanib effectively cuts off the tumor's blood supply.

Below is a diagram illustrating the simplified signaling pathways inhibited by Brivanib.



[Click to download full resolution via product page](#)

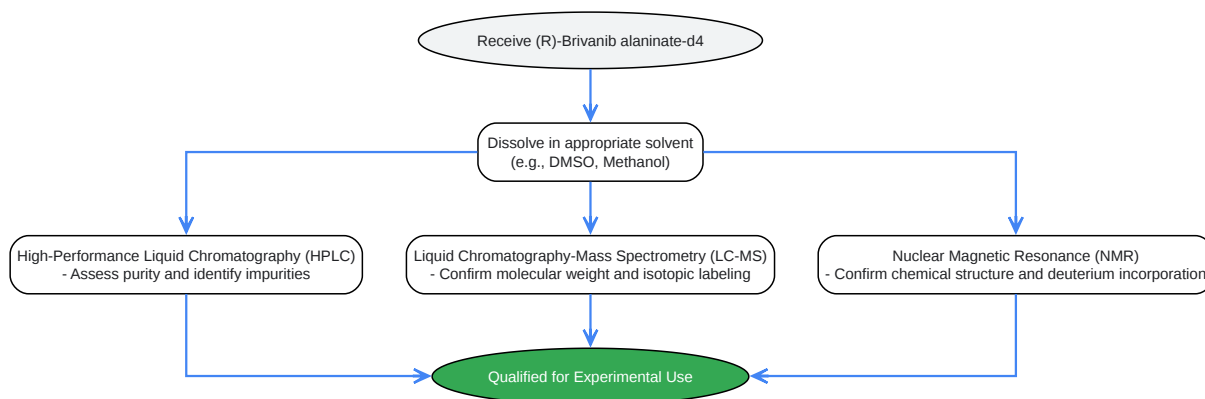
Caption: Brivanib inhibits VEGFR-2 and FGFR-1 signaling pathways.

Experimental Protocols

Quality Control Analysis

A robust quality control protocol is essential to verify the identity and purity of **(R)-Brivanib alaninate-d4**.

Workflow for Quality Control Analysis



[Click to download full resolution via product page](#)

Caption: Quality control workflow for **(R)-Brivanib alaninate-d4**.

4.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of the compound and quantify any impurities.
- Method: A reverse-phase HPLC method is typically employed.
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at an appropriate wavelength (e.g., 254 nm).
 - Procedure:
 - Prepare a stock solution of **(R)-Brivanib alaninate-d4** in a suitable solvent (e.g., DMSO).

- Dilute the stock solution with the mobile phase to an appropriate concentration.
- Inject a defined volume (e.g., 10 μL) onto the HPLC system.
- Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

4.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

- Objective: To confirm the molecular weight of **(R)-Brivanib alaninate-d4** and verify the incorporation of deuterium atoms.
- Method:
 - Utilize an HPLC system coupled to a mass spectrometer.
 - The chromatographic conditions can be similar to those described for the HPLC purity assessment.
 - The mass spectrometer should be operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Expected Mass: The expected monoisotopic mass for $\text{C}_{22}\text{H}_{20}\text{D}_4\text{FN}_5\text{O}_4$ is approximately 445.22 g/mol . The observed mass spectrum should confirm this value.

In Vitro Cellular Assays

4.2.1. Inhibition of VEGFR-2 and FGFR-1 Phosphorylation

- Objective: To assess the inhibitory activity of Brivanib on the phosphorylation of its target receptors in a cellular context.[6]
- Cell Lines: Human umbilical vein endothelial cells (HUVECs) or other cancer cell lines expressing VEGFR-2 and FGFR-1 (e.g., SK-HEP1, HepG2).[6]
- Methodology:
 - Cell Culture: Culture the chosen cell line under standard conditions.

- Starvation: Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal receptor phosphorylation.
- Treatment: Pre-treat the cells with varying concentrations of Brivanib alaninate for a defined time (e.g., 1-2 hours).
- Stimulation: Stimulate the cells with recombinant human VEGF or FGF to induce receptor phosphorylation.
- Lysis: Lyse the cells to extract total protein.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) and phosphorylated FGFR-1, as well as total VEGFR-2 and FGFR-1 as loading controls.
 - Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of receptor phosphorylation by Brivanib.

This technical guide provides a foundational understanding of **(R)-Brivanib alaninate-d4** for research applications. For specific experimental setups, further optimization based on the cell lines and equipment used is recommended. Always refer to the supplier's Certificate of Analysis for the most accurate purity information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (R)-Brivanib alaninate-d4: Suppliers, Purity, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381546#r-brivanib-alaninate-d4-supplier-and-purity-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

